molecular formula C10H9FO3 B13653616 (2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid

(2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B13653616
M. Wt: 196.17 g/mol
InChI Key: UQVSDMZJQZHKNE-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid: is an organic compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom and a methoxyphenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of organoboron reagents, followed by their reaction with halogenated precursors in the presence of palladium catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the fluoroalkene moiety, potentially converting it into a saturated alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can serve as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

    Materials Science: It can be used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in (2Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique in its applications and interactions.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(Z)-2-fluoro-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6-

InChI Key

UQVSDMZJQZHKNE-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)O)\F

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.